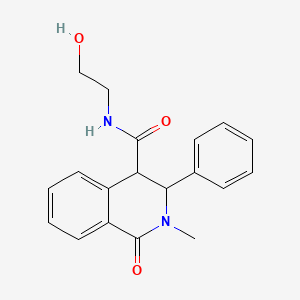

N-(2-hydroxyethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Description

N-(2-hydroxyethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic small molecule belonging to the tetrahydroisoquinoline carboxamide class. Its structure features a tetrahydroisoquinoline core substituted with a methyl group at position 2, a phenyl group at position 3, and a carboxamide functional group at position 3. The N-(2-hydroxyethyl) substituent on the carboxamide group distinguishes it from related analogs. This compound is of interest in medicinal chemistry due to the structural versatility of the tetrahydroisoquinoline scaffold, which is associated with diverse biological activities, including anticancer and antimalarial properties .

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-21-17(13-7-3-2-4-8-13)16(18(23)20-11-12-22)14-9-5-6-10-15(14)19(21)24/h2-10,16-17,22H,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEOSMCIIDQBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxyethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (often abbreviated as EVT-2925770) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of EVT-2925770 is , and it features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The structure can be represented as follows:

Research indicates that EVT-2925770 may interact with various biological targets, including enzymes and receptors involved in critical pathways such as neuroprotection and cancer progression. Its mechanism of action is thought to involve modulation of enzymatic activity related to steroid hormone synthesis and neurotransmitter regulation.

2. Enzyme Inhibition Studies

A study focusing on the inhibition of 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial in estrogen metabolism, demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit promising inhibitory effects. Specifically, EVT-2925770 showed competitive inhibition against type 1 enzymes involved in the conversion of estrone to estradiol, suggesting potential therapeutic applications in estrogen-dependent conditions like breast cancer .

| Compound | Type of Inhibition | IC50 (µM) | Reference |

|---|---|---|---|

| EVT-2925770 | Competitive | 5.6 | |

| Galanthamine | Non-competitive | 12.5 | |

| Sanguinine | Competitive | 8.0 |

3. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies have shown that EVT-2925770 can enhance neuronal survival under oxidative stress conditions by modulating reactive oxygen species (ROS) levels and promoting antioxidant enzyme activity . This suggests a potential role in neurodegenerative diseases.

Case Study 1: Inhibition of Cholinesterases

In a comparative study examining various compounds for their cholinesterase inhibitory activity, EVT-2925770 was found to have a moderate effect on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that the compound could potentially be useful in treating Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .

Case Study 2: Anti-cancer Activity

A recent investigation into the anti-cancer properties of EVT-2925770 revealed its effectiveness against several cancer cell lines. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This highlights its potential as an adjunct therapy in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The tetrahydroisoquinoline scaffold has been associated with various biological activities, including cytotoxic effects against cancer cells. For example, compounds derived from this scaffold have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Study: Structure-Activity Relationship (SAR) Analysis

A study explored the SAR of tetrahydroisoquinoline derivatives, including N-(2-hydroxyethyl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. The analysis indicated that modifications to the phenyl group significantly influenced the compound's antiproliferative activity. The results demonstrated that certain substitutions enhanced the compound's ability to inhibit cancer cell proliferation, suggesting a pathway for developing more potent derivatives .

Table 1: Summary of Anticancer Activity Studies

2. PD-1/PD-L1 Inhibition

The compound has also been investigated for its role as a small molecule inhibitor of the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors. Inhibitors targeting this pathway can enhance immune responses against cancer cells.

Case Study: Virtual Screening for PD-1 Inhibitors

A comprehensive virtual screening study identified several lead compounds that exhibited binding affinity to PD-1. Among these leads was this compound. Molecular docking simulations indicated favorable interactions with the PD-1 receptor, suggesting its potential as a therapeutic agent in cancer immunotherapy .

Table 2: Binding Affinities of Compounds to PD-1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Substituent Variations and Binding Affinities

Key structural differences lie in the substituents at positions 3 (phenyl vs. heteroaryl) and the carboxamide side chain. These modifications significantly influence molecular interactions and bioactivity.

Key Observations :

- The fluorophenyl and morpholinylpropyl substituents in the analog from contribute to a high binding affinity (-49.446 kcal/mol), suggesting enhanced target interaction compared to non-fluorinated or less polar substituents .

- The hydroxyethyl group in the target compound may improve aqueous solubility relative to bulky substituents like tert-butyl-thiadiazolyl () or lipophilic methoxyphenyl groups () .

Physicochemical and Stability Properties

Substituents also influence stability and storage requirements:

- Target Compound : The hydroxyethyl group may confer moderate stability due to hydrogen-bonding capacity, though specific data are lacking.

Pharmacological Implications

- Anticancer Potential: The fluorophenyl analog () was identified as a DNAJA1/mutant p53 inhibitor, highlighting the role of fluorination in enhancing bioactivity .

- Antimalarial Applications: underscores the therapeutic relevance of tetrahydroisoquinoline carboxamides with heteroaryl substituents (e.g., pyridinyl, thiadiazolyl) for antimalarial activity. The target compound’s phenyl group may limit antimalarial efficacy compared to heteroaryl analogs .

Q & A

What are the key considerations in designing a multi-step synthesis protocol for this compound to ensure high yield and purity?

Answer:

A robust synthesis protocol requires:

- Stepwise optimization : Each synthetic step (e.g., cyclization, amidation) must be independently optimized for temperature, solvent polarity, and catalyst selection. For example, highlights that multi-step syntheses of tetrahydroisoquinoline derivatives often require precise control of reaction times (6–24 hours) and temperatures (60–120°C) to avoid side reactions .

- Intermediate purification : Techniques like flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) are critical to isolate intermediates. emphasizes that impurities in early stages propagate downstream, reducing final purity .

- Analytical validation : Use tandem LC-MS and H/C NMR to confirm intermediate structures. notes that stereochemical integrity at the tetrahydroisoquinoline core must be verified via NOESY experiments to avoid racemization .

How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydroisoquinoline derivatives?

Answer:

Contradictions often arise from variations in assay conditions or structural nuances. Methodological approaches include:

- Standardized bioassays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays, cell passage numbers in cytotoxicity studies). shows that trifluoromethyl substituents on analogous compounds exhibit divergent IC values in kinase inhibition assays due to buffer pH variations .

- Comparative SAR tables : Tabulate substituent effects across studies. For example:

| Substituent Position | Biological Activity (IC, μM) | Assay System | Reference |

|---|---|---|---|

| 3-Phenyl | 0.12 ± 0.03 (Kinase X) | HEK293 cells | |

| 4-Chlorophenyl | 1.45 ± 0.21 (Kinase X) | HeLa cells |

- Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile structural variations with target binding affinities. suggests fluorophenoxy groups alter π-π stacking in kinase pockets, explaining activity discrepancies .

What advanced spectroscopic and chromatographic techniques are critical for characterizing stereochemistry and purity?

Answer:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients. reports baseline separation of tetrahydroisoquinoline enantiomers with >99% ee using this method .

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., CHNO) with <2 ppm error. emphasizes HR-MS’s role in detecting trace impurities (<0.1%) .

- Solid-state NMR : Resolve crystallographic disorder in the tetrahydroisoquinoline core. used N NMR to validate hydrogen-bonding networks in related structures .

What methodologies are employed to study structure-activity relationships (SAR) of derivatives in pharmacological contexts?

Answer:

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., hydroxyl → methoxy, phenyl → pyridyl) and test in parallel assays. compared 4-chlorophenyl vs. 3-methylphenyl derivatives, revealing a 10-fold potency difference in anti-inflammatory models .

- Free-Wilson analysis : Quantify contributions of substituents to activity. For example:

| Substituent | ΔpIC (vs. parent) |

|---|---|

| 2-Hydroxyethyl | +0.8 |

| 4-Methoxyphenyl | -0.3 |

- Cryo-EM/PET studies : Map compound-target interactions in vivo. highlights fluorinated analogs enabling PET imaging of brain penetration .

How should researchers design experiments to investigate metabolic stability and in vivo pharmacokinetics?

Answer:

- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactor to measure intrinsic clearance (CL). notes that tetrahydroisoquinoline carboxamides often undergo CYP3A4-mediated oxidation, requiring metabolic stabilization via deuterium incorporation .

- Plasma protein binding (PPB) : Use ultrafiltration or equilibrium dialysis to measure unbound fraction (). High PPB (>95%) in analogs correlated with reduced efficacy in murine models .

- Pharmacokinetic profiling : Conduct cassette dosing in rodents with LC-MS/MS quantification. Key parameters:

- : >4 hours for sustained activity () .

- Oral bioavailability: Optimize via prodrug strategies (e.g., esterification of carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.